H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH
Vue d'ensemble
Description
"H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH" is a peptide that has been the subject of various studies due to its interesting chemical and physical properties. This peptide is often examined in the context of its potential for various applications in biochemistry and molecular biology.
Synthesis Analysis
- The synthesis of peptides similar to "H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH" has been achieved through both chemical and enzymatic methods. A study by Hou et al. (2005) describes the synthesis of a similar tripeptide using a combination of chemical and enzymatic methods, offering insights into the synthesis process of such peptides (Hou et al., 2005).
Molecular Structure Analysis
- The molecular structure of peptides similar to "H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH" has been studied using various techniques such as NMR and molecular dynamics simulations. Bogdanowich-Knipp et al. (1999) analyzed the conformational structure of a related peptide using NMR and molecular dynamics, providing valuable insights into the structural aspects of these peptides (Bogdanowich-Knipp et al., 1999).
Chemical Reactions and Properties
- The peptides encompassing the sequence "H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH" exhibit specific chemical reactions and properties, especially in the context of their potential biomedical applications. For example, the synthesis and cell adhesion properties of a related polypeptide were studied by Imanishi et al. (1995), highlighting the chemical reactivity and potential biomedical relevance of such peptides (Imanishi et al., 1995).
Physical Properties Analysis
- The physical properties of these peptides, such as stability and conformation in solution, have been a subject of interest. Johnson et al. (1993) explored the secondary structure of a similar peptide in solution, shedding light on the physical characteristics of these peptides (Johnson et al., 1993).
Chemical Properties Analysis
- The chemical properties of "H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH" related peptides have been analyzed in various studies, focusing on aspects like binding specificity and reactivity. Michael and Ruoslahti (1987) investigated the influence of stereochemistry on binding specificity in cell adhesion for peptides containing a similar sequence, providing insights into the chemical properties of these peptides (Michael & Ruoslahti, 1987).
Applications De Recherche Scientifique
GPIIb-IIIa Receptor Antagonism : It acts as an antagonist for the GPIIb-IIIa receptor, a key component in platelet aggregation. Tung et al. (1993) in their study titled "Correlation of molecular shape with GPIIb-IIIa receptor antagonist activity in RGD peptides" explored this application (Tung et al., 1993).
Inhibition of Human GST P1-1 : Cacciatore et al. (2003) found that derivatives of H-Glo(-Ser-Gly-OH)-OH can inhibit human GST P1-1, a protein involved in cellular redox reactions. This research is documented in "Synthesis and activity of novel glutathione analogues containing an urethane backbone linkage" (Cacciatore et al., 2003).
Platelet Aggregation Inhibition : The novel peptide H-Pro-Ser-Nva-Gly-Asp-Trp-OH, which includes a similar sequence, shows high activity as a human platelet aggregation inhibitor and specificity for GpIIb/IIIa integrin. This was explored by Hayashi et al. (1998) in "Discovery and structure--activity relationship studies of a novel and specific peptide motif, Pro-X-X-X-Asp-X, as a platelet fibrinogen receptor antagonist" (Hayashi et al., 1998).
Cell Surface Receptor Identification : Pytela et al. (1985) identified that the peptide Gly-Arg-Gly-Asp-Ser-Pro binds to a cell surface receptor specific for vitronectin, crucial in cell substratum adhesion, as detailed in their study "A 125/115-kDa cell surface receptor specific for vitronectin interacts with the arginine-glycine-aspartic acid adhesion sequence derived from fibronectin" (Pytela et al., 1985).
Receptor-Mediated Cell Adhesion Studies : Massia and Hubbell (1990) demonstrated the use of similar peptides for studying receptor-mediated cell adhesion in "Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates" (Massia & Hubbell, 1990).
Myelin Basic Protein Study : The tridecapeptide Phe-Lys-Leu-Gly-Gly-Arg-Asp-Ser-Arg-Ser-Gly-Ser-Pro-OH and its derivatives, similar to the query peptide, are used in studying myelin basic protein, as discussed by Pasaribu (1980) in "Synthesis and carbon 13 N.M.R. spectrum of the peptide fragment of myelin basic protein (human)" (Pasaribu, 1980).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-FQUUOJAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914197 | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | |
CAS RN |
91037-75-1, 97047-91-1 | |
Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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